Differolide

概要

説明

Synthesis Analysis

The synthesis of differolide has been achieved through various innovative methods. One notable synthesis route is an enyne metathesis followed by a (4 + 2)-dimerization process, which led to the successful production of (+/-)-differolide. This process involved the slow addition of a Grubbs initiator to solutions of enyne substrate, resulting in 2-vinylbutenolide, which spontaneously dimerized to give (+/-)-differolide (Hoye, Donaldson, & Vos, 1999). Another approach synthesized both enantiomers of differolide through optical resolution, providing molecular probes to examine the enantioselectivity at the receptor site of Streptomyces glaucescens (Mori, Tomioka, Fukuyo, & Yanagi, 1993).

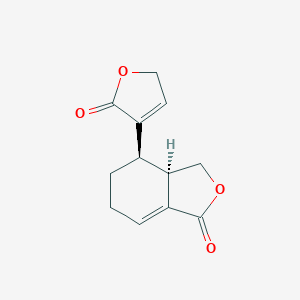

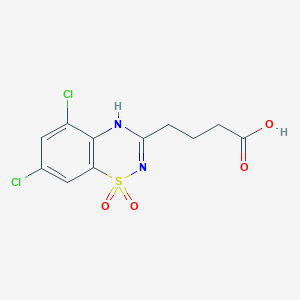

Molecular Structure Analysis

The molecular structure of differolide has been analyzed through various techniques, including single-crystal X-ray analysis. The synthesis of its enantiomers and determination of their absolute configuration through optical resolution have significantly contributed to understanding its molecular structure and the potential for enantioselective interactions (Mori et al., 1993).

Chemical Reactions and Properties

Differolide's chemical reactions and properties are closely tied to its unique structure. The enyne metathesis and (4 + 2)-dimerization route highlight its reactive nature and potential for forming complex molecular structures through spontaneous processes (Hoye et al., 1999).

Physical Properties Analysis

Although specific studies on the physical properties of differolide were not highlighted in the retrieved papers, the physical properties of similar compounds typically involve melting points, boiling points, solubility, and crystal structure. These properties are essential for understanding the compound's behavior in various conditions and potential applications in material science.

Chemical Properties Analysis

The chemical properties of differolide, such as reactivity with other compounds, stability under different conditions, and its behavior during chemical reactions, are crucial for its application in synthetic chemistry and the development of related compounds. The methodologies used in its synthesis, including enyne metathesis and dimerization, shed light on its chemical versatility and potential for further chemical manipulation and application (Hoye et al., 1999).

科学的研究の応用

Enhancing Aerial Mycelium and Spores Formation

Differolide has been found to enhance the formation of aerial mycelium and spores in Streptomyces glaucescens, a type of bacteria. This was detailed in a study published in Helvetica Chimica Acta (Keller-Schierlein et al., 1986).

Microbial Bioregulator

Another study in the European Journal of Organic Chemistry described Differolide as a microbial bioregulator, specifically for the formation of aerial mycelium and spores in Streptomyces glaucescens (Mori et al., 1993).

Potential as an Antioxidant Medicine

A recent study published in Applied Sciences suggested that (acești)-differolide, an antioxidant isolated from Streptomyces qaidamensis, could be developed as an antioxidant medicine (Wu et al., 2022).

Chemical Synthesis

A study published in Organic Letters discussed the total synthesis of (+/-)-differolide using enyne metathesis of 2-vinylbutenolide (Hoye et al., 1999).

Safety And Hazards

将来の方向性

The discovery of Differolide’s antioxidant properties opens up the possibility of scaling up its production using genetic engineering for biotechnological applications . Further study of the biological activities of Differolide is needed, which also makes it possible to develop as an antioxidant medicine .

特性

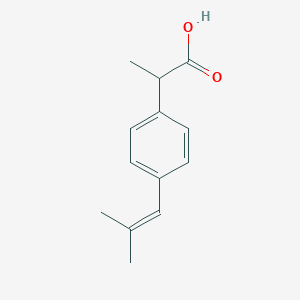

IUPAC Name |

(3aR,4R)-4-(5-oxo-2H-furan-4-yl)-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-11-9(4-5-15-11)7-2-1-3-8-10(7)6-16-12(8)14/h3-4,7,10H,1-2,5-6H2/t7-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEPCFIVJSRFRT-OIBJUYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2COC(=O)C2=C1)C3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]2COC(=O)C2=C1)C3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147751 | |

| Record name | Differolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Differolide | |

CAS RN |

106750-00-9 | |

| Record name | Differolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106750009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Differolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine](/img/structure/B21794.png)

![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)

![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)